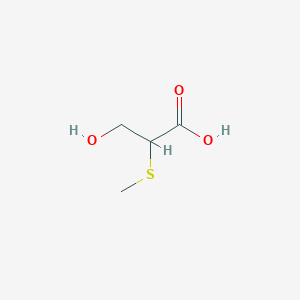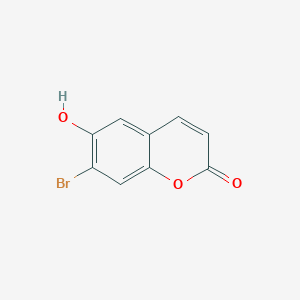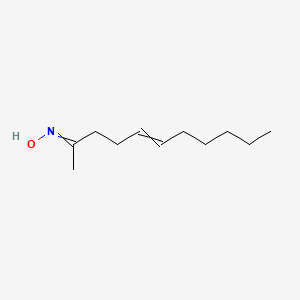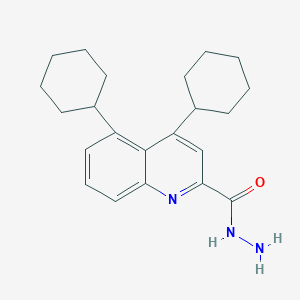![molecular formula C11H17NO B14208779 N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine CAS No. 831171-67-6](/img/structure/B14208779.png)
N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity. This compound features a cycloheptadiene ring attached to a butylidene group, which is further connected to a hydroxylamine moiety. The presence of the cycloheptadiene ring imparts significant reactivity, making it a valuable compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine typically involves the reaction of cycloheptadiene derivatives with appropriate butylidene and hydroxylamine precursors. One common method includes the photolytic cleavage of cyclohexa-2,4-dienones followed by condensation reactions with diamines . This method utilizes visible light to induce the cleavage and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale photolytic processes, where cycloheptadiene derivatives are subjected to controlled light exposure in the presence of suitable reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxylamine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine involves its interaction with molecular targets through its reactive cycloheptadiene ring and hydroxylamine group. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine: This compound is similar in structure but features a cyclohexadiene ring instead of a cycloheptadiene ring.
Cyclopentadienone derivatives: These compounds share the diene structure but differ in the size and substitution pattern of the ring.
Uniqueness
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine is unique due to its seven-membered cycloheptadiene ring, which imparts distinct reactivity compared to its six-membered and five-membered counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
特性
CAS番号 |
831171-67-6 |
|---|---|
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC名 |
N-(4-cyclohepta-2,4-dien-1-ylbutylidene)hydroxylamine |
InChI |
InChI=1S/C11H17NO/c13-12-10-6-5-9-11-7-3-1-2-4-8-11/h1-3,7,10-11,13H,4-6,8-9H2 |
InChIキー |
KTHFXEDXUQWVLO-UHFFFAOYSA-N |
正規SMILES |
C1CC(C=CC=C1)CCCC=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)-](/img/structure/B14208706.png)
![N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride](/img/structure/B14208709.png)
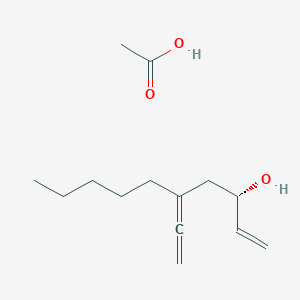
![5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione](/img/structure/B14208713.png)
![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)
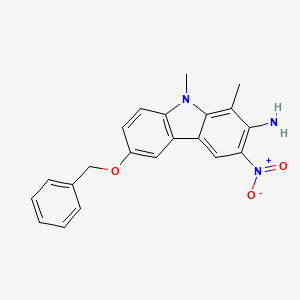
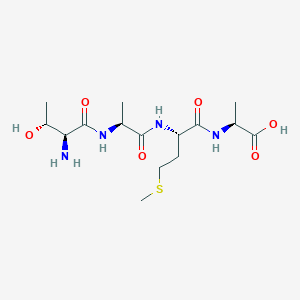
![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)
![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
